An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-7-bromoindan-1-ol hydrochloride
An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-7-bromoindan-1-ol hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a proposed synthetic pathway and comprehensive characterization strategy for the novel compound, 2-Amino-7-bromoindan-1-ol hydrochloride. While direct literature on this specific molecule is not currently available, this document leverages established chemical principles and data from closely related analogs to provide a robust framework for its preparation and analysis. The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine substituent at the 7-position offers a versatile handle for further chemical modification, making this compound a potentially valuable building block in drug discovery. This guide details a multi-step synthesis commencing from the commercially available 7-bromo-1-indanone, followed by a discussion of its predicted physicochemical properties, a protocol for its structural elucidation using modern analytical techniques, and an exploration of its potential applications based on the pharmacology of related 2-aminoindane derivatives.
Introduction: The Significance of Substituted 2-Aminoindanes
The 2-aminoindane framework is a rigid analog of phenethylamine and is a core structural motif in a variety of psychoactive compounds and central nervous system (CNS) active agents.[1][2][3] These molecules are known to interact with monoamine transporters, including those for norepinephrine (NET), dopamine (DAT), and serotonin (SERT), leading to a range of stimulant and entactogenic effects.[1][4] The pharmacological profile of 2-aminoindane derivatives can be finely tuned through substitution on the aromatic ring.
The introduction of a bromine atom at the 7-position of the indane ring, as proposed in 2-Amino-7-bromoindan-1-ol hydrochloride, offers a unique opportunity for synthetic diversification. The bromine atom can serve as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[5] This strategic functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents targeting the CNS.[5] This guide provides a scientifically grounded, albeit hypothetical, pathway to access this promising chemical entity.
Proposed Physicochemical Properties
Based on the structure of 2-Amino-7-bromoindan-1-ol hydrochloride and data from analogous compounds, its key physicochemical properties are predicted as follows:
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₁₁BrClNO | Based on chemical structure |
| Molecular Weight | 264.55 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Inferred from similar hydrochloride salts of aminoindanes[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | Typical for hydrochloride salts of amines |
| Stereochemistry | Expected to exist as a mixture of diastereomers (cis and trans) | Synthesis from a planar ketone precursor without chiral control |
Proposed Synthesis of 2-Amino-7-bromoindan-1-ol hydrochloride
The proposed synthetic route to 2-Amino-7-bromoindan-1-ol hydrochloride is a multi-step process beginning with the commercially available 7-bromo-1-indanone. The synthesis is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of similar 2-aminoindanols.[7][8]
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for 2-Amino-7-bromoindan-1-ol hydrochloride.
Detailed Experimental Protocols
Step 1: Reduction of 7-Bromo-1-indanone to 7-Bromoindan-1-ol
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Rationale: The initial step involves the reduction of the ketone functionality of 7-bromo-1-indanone to the corresponding alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[8]
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Protocol:
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To a stirred solution of 7-bromo-1-indanone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous layer with ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford crude 7-bromoindan-1-ol.
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Purify the crude product by column chromatography on silica gel.
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Step 2: Epoxidation of 7-Bromoindan-1-ol
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Rationale: The conversion of the alkene (formed in situ or from dehydration of the alcohol) to an epoxide provides a reactive intermediate for the introduction of the amino group. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this purpose. An alternative, more direct route from the bromohydrin can also be considered.
-
Protocol:
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Dissolve 7-bromoindan-1-ol (1.0 eq) in dichloromethane (DCM).
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 12-16 hours.
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Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 7-bromo-1,2-epoxyindane.
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Step 3: Amination of 7-Bromo-1,2-epoxyindane
-
Rationale: The epoxide ring is susceptible to nucleophilic attack by ammonia, leading to the formation of the desired 2-amino-1-ol product. This reaction typically yields a mixture of cis and trans diastereomers.[7]
-
Protocol:
-
Dissolve the crude 7-bromo-1,2-epoxyindane in ethanol.
-
Add an excess of aqueous ammonia solution.
-
Heat the mixture in a sealed vessel at 60-80 °C for 24 hours.
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Cool the reaction mixture to room temperature and concentrate under reduced pressure.
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Extract the residue with ethyl acetate and wash with water.
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Dry the organic layer and concentrate to obtain the crude 2-Amino-7-bromoindan-1-ol.
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Step 4: Formation of the Hydrochloride Salt
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Rationale: The final step involves the conversion of the free base to its hydrochloride salt to improve its stability, crystallinity, and handling properties.
-
Protocol:
-
Dissolve the crude 2-Amino-7-bromoindan-1-ol in a minimal amount of diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (2M) dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Amino-7-bromoindan-1-ol hydrochloride.
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Structural Elucidation and Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-7-bromoindan-1-ol hydrochloride. The following techniques are recommended, with predicted data based on the analysis of structurally similar compounds like (1R,2S)-1-amino-2-indanol.[9]
Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR (in D₂O) | Aromatic protons (δ 7.0-7.5 ppm, multiplet, 3H), Benzylic proton (CH-OH, δ ~4.8-5.0 ppm, doublet), Amino-bearing proton (CH-NH₃⁺, δ ~4.0-4.2 ppm, multiplet), Methylene protons (CH₂, δ ~3.0-3.5 ppm, multiplets, 2H). The presence of diastereomers will likely result in a more complex spectrum with overlapping signals. |
| ¹³C NMR (in D₂O) | Aromatic carbons (δ ~120-145 ppm), Carbon-bromine bond (C-Br, δ ~115-125 ppm), Benzylic carbon (C-OH, δ ~70-75 ppm), Amino-bearing carbon (C-NH₃⁺, δ ~55-60 ppm), Methylene carbon (CH₂, δ ~35-40 ppm). |
| Infrared (IR) (KBr pellet) | Broad O-H and N-H stretching (3200-3500 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), Aliphatic C-H stretching (~2850-2950 cm⁻¹), Aromatic C=C stretching (~1600, 1480 cm⁻¹), C-N stretching (~1000-1200 cm⁻¹), C-Br stretching (500-600 cm⁻¹). |
| Mass Spectrometry (MS) (ESI+) | Expected [M+H]⁺ at m/z 228.0/230.0 (for the free base, showing isotopic pattern for Br). Fragmentation would likely involve loss of water and ammonia. |
Analytical Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using D₂O as the solvent to allow for the exchange of labile protons and simplify the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum should be obtained using the KBr pellet method on a Fourier Transform Infrared (FTIR) spectrometer.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition of the molecular ion.
Potential Applications in Drug Development
Mechanism of Action and Therapeutic Potential
Caption: Hypothesized mechanism of action for 2-Amino-7-bromoindan-1-ol.
Derivatives of 2-aminoindane are known to act as monoamine releasing agents, with varying selectivity for the norepinephrine, dopamine, and serotonin transporters.[1][10] The parent compound, 2-aminoindane, is a selective norepinephrine-dopamine releasing agent.[4] It is hypothesized that 2-Amino-7-bromoindan-1-ol will exhibit similar activity, potentially with altered potency and selectivity due to the presence of the 7-bromo and 1-hydroxyl groups.
The bromine atom at the 7-position provides a crucial point for chemical modification. Through palladium-catalyzed cross-coupling reactions, a diverse library of analogs can be synthesized, allowing for a systematic exploration of the SAR at this position. This could lead to the discovery of novel compounds with improved pharmacological profiles, such as enhanced selectivity for a specific transporter or receptor subtype, which could be beneficial for the treatment of conditions like depression, ADHD, and other neurological disorders.[6]
Safety and Handling
As a novel chemical entity, 2-Amino-7-bromoindan-1-ol hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. A comprehensive safety data sheet (SDS) should be developed upon successful synthesis and characterization.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis, characterization, and potential application of 2-Amino-7-bromoindan-1-ol hydrochloride. By leveraging established synthetic methodologies and analytical techniques, this document serves as a valuable resource for researchers interested in exploring this novel compound. The versatile 2-aminoindane scaffold, combined with the synthetic handle provided by the 7-bromo substituent, positions this molecule as a promising starting point for the development of new CNS-active agents. Further experimental work is required to validate the proposed synthesis and to fully elucidate the pharmacological profile of this intriguing molecule.
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